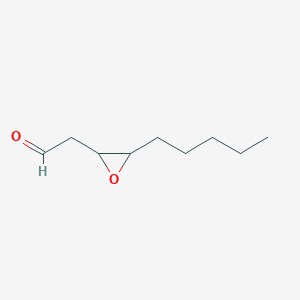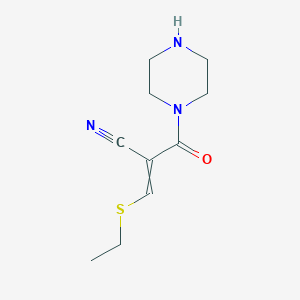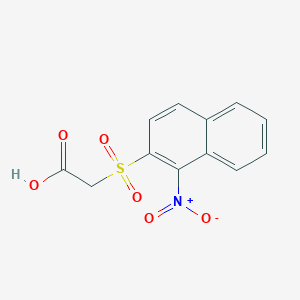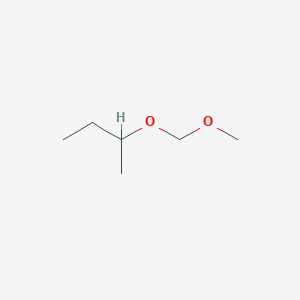
3,4-Epoxynonanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Epoxynonanal is a compound belonging to the family of epoxides, characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms). Its IUPAC name is 2-(3-pentyloxiran-2-yl)acetaldehyde . This compound is known for its role in lipid oxidation processes and is a significant intermediate in various biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Epoxynonanal can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of hydroperoxides, which undergoes a series of reactions to form the epoxide structure . The reaction conditions typically include the presence of metal catalysts such as iron, which facilitate the formation of the epoxide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes of fatty acids or their derivatives. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 3,4-Epoxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form aldehydes and carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidation: Formation of 4-hydroxynon-2-enal (HNE) and other aldehydes.
Reduction: Formation of 3,4-dihydroxynonanal.
Substitution: Formation of various substituted nonanal derivatives.
科学研究应用
3,4-Epoxynonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in studying lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound helps in understanding oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialized polymers and resins
作用机制
The mechanism of action of 3,4-Epoxynonanal involves its formation through lipid peroxidation. It is produced from the oxidation of linoleic acid derivatives and can further react to form biologically active aldehydes like 4-hydroxynon-2-enal (HNE). These aldehydes can interact with cellular components, leading to various biochemical effects. The molecular targets include proteins, nucleic acids, and lipids, where they can form adducts and alter their functions .
相似化合物的比较
4-Hydroxynon-2-enal (HNE): A major product of lipid peroxidation, similar in structure and reactivity to 3,4-Epoxynonanal.
Oxononanoyl phosphatidylcholine (ON-PC): Another lipid oxidation product with similar biochemical properties.
10,13-Dihydroxyoctadecadienoic acid (DHODA): A related compound formed during lipid oxidation.
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the production of other biologically active aldehydes. Its reactivity and ability to form various derivatives make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
91795-92-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
2-(3-pentyloxiran-2-yl)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-9(11-8)6-7-10/h7-9H,2-6H2,1H3 |
InChI 键 |
HEXGZHJMMROIQO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1C(O1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)



![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)


![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
